2-((Phenylmethyl)imino)-1-pyrrolidineacetamide monohydrochloride
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Overview
Description
2-((Phenylmethyl)imino)-1-pyrrolidineacetamide monohydrochloride is a synthetic organic compound with a complex structure. It is characterized by the presence of a phenylmethyl group attached to an imino group, which is further connected to a pyrrolidine ring and an acetamide moiety. The monohydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Phenylmethyl)imino)-1-pyrrolidineacetamide monohydrochloride typically involves multiple steps. One common method includes the reaction of phenylmethylamine with pyrrolidine-2-carboxylic acid under acidic conditions to form the imino intermediate. This intermediate is then reacted with acetic anhydride to form the acetamide derivative. The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((Phenylmethyl)imino)-1-pyrrolidineacetamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imino derivatives.
Scientific Research Applications
2-((Phenylmethyl)imino)-1-pyrrolidineacetamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-((Phenylmethyl)imino)-1-pyrrolidineacetamide monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Imino-1,10-phenanthrolyl iron and cobalt complexes: These compounds share the imino group and are used in catalytic applications.
Iminoboranes: Compounds with B=N double bonds, used in metathesis and nucleophilic addition reactions.
Uniqueness
2-((Phenylmethyl)imino)-1-pyrrolidineacetamide monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable salts enhances its solubility and makes it suitable for various applications in research and industry.
Properties
CAS No. |
151602-34-5 |
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Molecular Formula |
C13H18ClN3O |
Molecular Weight |
267.75 g/mol |
IUPAC Name |
2-(2-benzyliminopyrrolidin-1-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c14-12(17)10-16-8-4-7-13(16)15-9-11-5-2-1-3-6-11;/h1-3,5-6H,4,7-10H2,(H2,14,17);1H |
InChI Key |
KICSCJHZUICFKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NCC2=CC=CC=C2)N(C1)CC(=O)N.Cl |
Origin of Product |
United States |
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